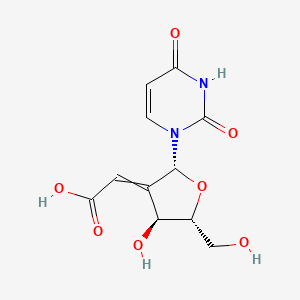
2'-(Carboxymethylidene)-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Carboxymethylidene)-2’-deoxyuridine is a modified nucleoside that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is a derivative of deoxyuridine, where the hydrogen atom at the 2’ position is replaced by a carboxymethylidene group, resulting in distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Carboxymethylidene)-2’-deoxyuridine typically involves the modification of deoxyuridine through a series of chemical reactions. One common method includes the introduction of the carboxymethylidene group via a condensation reaction with a suitable carboxyl-containing reagent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2’-(Carboxymethylidene)-2’-deoxyuridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification through crystallization or chromatography to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
2’-(Carboxymethylidene)-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxymethylidene group to a hydroxymethyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxymethyl derivatives.
Aplicaciones Científicas De Investigación
2’-(Carboxymethylidene)-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.
Biology: The compound is utilized in the study of DNA and RNA modifications, providing insights into genetic regulation and expression.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic tools and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2’-(Carboxymethylidene)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyuridine: The parent compound, lacking the carboxymethylidene group.
5-Fluoro-2’-deoxyuridine: A fluorinated derivative with potent anticancer activity.
2’-Deoxycytidine: Another nucleoside with similar structural features but different biological activity.
Uniqueness
2’-(Carboxymethylidene)-2’-deoxyuridine is unique due to the presence of the carboxymethylidene group, which imparts distinct chemical reactivity and biological properties. This modification enhances its potential as a therapeutic agent and a research tool in studying nucleic acid interactions.
Propiedades
Número CAS |
185556-76-7 |
|---|---|
Fórmula molecular |
C11H12N2O7 |
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
2-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-ylidene]acetic acid |
InChI |
InChI=1S/C11H12N2O7/c14-4-6-9(18)5(3-8(16)17)10(20-6)13-2-1-7(15)12-11(13)19/h1-3,6,9-10,14,18H,4H2,(H,16,17)(H,12,15,19)/t6-,9+,10-/m1/s1 |
Clave InChI |
OAKGLGFKWLKCCJ-WHFVKQHSSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2C(=CC(=O)O)[C@@H]([C@H](O2)CO)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(=CC(=O)O)C(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


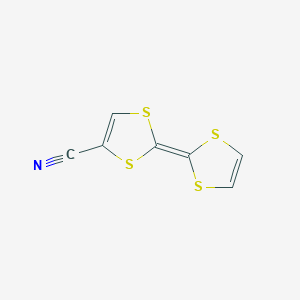
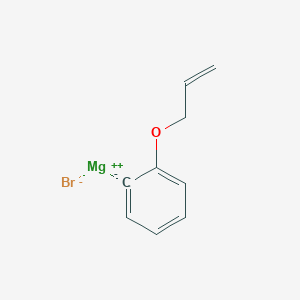
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
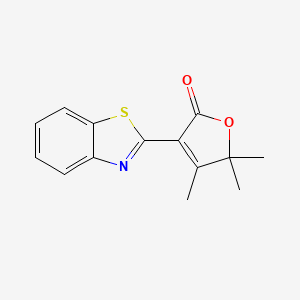
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)

![Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12564699.png)
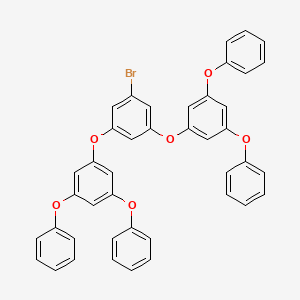
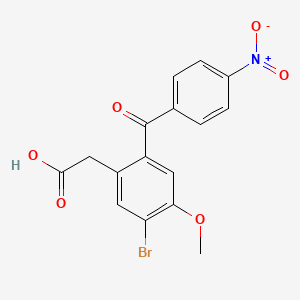

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)
